2-Methyl-1-(piperidin-1-yl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-piperidin-1-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,10)8-11-6-4-3-5-7-11/h3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBNEKOMEDCTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383333 | |
| Record name | 2-methyl-1-(piperidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6105-74-4 | |
| Record name | α,α-Dimethyl-1-piperidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6105-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-1-(piperidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization Techniques for Amines and Piperidine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides a detailed picture of the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For 2-Methyl-1-(piperidin-1-yl)propan-2-amine, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework, while 2D NMR techniques help to establish connectivity between different parts of the molecule.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The piperidine (B6355638) ring protons typically appear as multiplets due to complex spin-spin coupling. The protons on the α-carbons (adjacent to the nitrogen) are deshielded and thus resonate at a lower field (higher ppm value) compared to the β and γ protons. The substitution of the 2-amino-2-methylpropyl group on the piperidine nitrogen further influences these shifts.
The protons of the propan-2-amine moiety are expected to be more straightforward to assign. The two methyl groups are chemically equivalent and should appear as a single, sharp singlet integrating to six protons. The methylene bridge protons, being adjacent to both the piperidine nitrogen and the quaternary carbon, will appear as another singlet. The primary amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Piperidine α-H (C2', C6') | 2.3 - 2.6 | Multiplet | 4H |
| Piperidine β-H (C3', C5') | 1.5 - 1.7 | Multiplet | 4H |
| Piperidine γ-H (C4') | 1.4 - 1.6 | Multiplet | 2H |
| Methylene bridge (-CH₂-) | 2.2 - 2.4 | Singlet | 2H |
| Methyl groups (-C(CH₃)₂) | 1.0 - 1.2 | Singlet | 6H |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.
Carbon-¹³C NMR Analysis
In the ¹³C NMR spectrum, each unique carbon atom in the molecule will give rise to a distinct signal. For this compound, symmetry results in fewer signals than the total number of carbon atoms. The two α-carbons of the piperidine ring are equivalent, as are the two β-carbons. The γ-carbon gives a separate signal. Similar to ¹H NMR, the α-carbons are shifted downfield due to the adjacent nitrogen atom.
For the side chain, the two methyl group carbons are equivalent and will produce a single resonance. The quaternary carbon atom bearing the amine group and the two methyl groups will have a characteristic shift, and the methylene bridge carbon will also be clearly identifiable.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Piperidine α-C (C2', C6') | 50 - 55 |
| Piperidine β-C (C3', C5') | 25 - 30 |
| Piperidine γ-C (C4') | 23 - 28 |
| Methylene bridge (-CH₂-) | 60 - 65 |
| Quaternary Carbon (-C (CH₃)₂) | 45 - 50 |
Note: Predicted values are based on typical ranges for N-alkylpiperidines and branched amines. Actual experimental values may vary. researchgate.netdocbrown.info
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC)
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other, typically those on adjacent carbons. In the COSY spectrum of this molecule, cross-peaks would be expected between the α-protons and β-protons of the piperidine ring, and between the β-protons and the γ-proton. The singlets from the methyl and methylene groups on the side chain would not show any cross-peaks, confirming their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would provide definitive links between the proton and carbon assignments. For example, it would show a cross-peak connecting the piperidine α-proton signal (e.g., ~2.4 ppm) with the α-carbon signal (e.g., ~53 ppm), and similarly for the β and γ positions of the ring, as well as for the methylene and methyl groups of the side chain. The quaternary carbon and the amine protons would not appear in a standard HSQC spectrum as the former has no attached protons and the latter's correlation is often not observed.
Vibrational Spectroscopy Applications for Functional Group Identification
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. It is particularly effective for identifying the presence of specific functional groups, which correspond to characteristic absorption bands or scattering peaks.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides a fingerprint of the molecule, with specific peaks indicating the presence of its key functional groups. For this compound, the most prominent features would arise from the primary amine and the aliphatic C-H and C-N bonds.
The primary amine group (-NH₂) is characterized by several distinct vibrations. A pair of medium-intensity bands in the 3400-3250 cm⁻¹ region is expected, corresponding to the asymmetric and symmetric N-H stretching modes. A medium to strong scissoring (bending) vibration typically appears in the 1650-1580 cm⁻¹ region. A broad, strong N-H wagging band can also be observed between 910-665 cm⁻¹.
The molecule contains both a tertiary amine (within the piperidine ring) and a primary amine. The C-N stretching vibrations for aliphatic amines are found in the 1250–1020 cm⁻¹ region. Multiple bands may be observed here due to the different C-N bonds present. The spectrum will also be dominated by strong C-H stretching bands just below 3000 cm⁻¹ and C-H bending bands around 1470-1365 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (primary amine) | 3400 - 3250 (two bands) | Medium |
| C-H Stretch (aliphatic) | 2970 - 2850 | Strong |
| N-H Bend (primary amine) | 1650 - 1580 | Medium-Strong |
| C-H Bend | 1470 - 1365 | Medium |
| C-N Stretch (aliphatic) | 1250 - 1020 | Medium-Weak |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. Generally, symmetric vibrations and bonds involving non-polar groups give rise to strong Raman signals.
In the FT-Raman spectrum of this compound, the aliphatic C-H stretching and bending vibrations are expected to be prominent. The C-N stretching vibrations will also be visible. The symmetric "breathing" modes of the piperidine ring skeleton often produce characteristic signals in the Raman spectrum. In contrast to IR, the N-H stretching vibrations of the primary amine are typically weak in Raman spectra. The N-H bending and wagging modes may also be difficult to observe.
Table 4: Predicted FT-Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (primary amine) | 3400 - 3250 | Weak |
| C-H Stretch (aliphatic) | 2970 - 2850 | Strong |
| C-H Bend | 1470 - 1365 | Medium |
| C-N Stretch | 1250 - 1020 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds. nih.gov For amines and piperidine derivatives, electron ionization (EI) and electrospray ionization (ESI) are common methods. nih.gov The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, which are formed through predictable cleavage pathways.
For aliphatic amines, the molecular ion peak is often an odd number if the compound contains a single nitrogen atom, a rule known as the "nitrogen rule." libretexts.org A common fragmentation pattern for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process results in the formation of a stable, nitrogen-containing cation. In the mass spectrum of piperidine, a prominent peak is often observed at m/z 84, corresponding to the loss of a hydrogen atom from the molecular ion (m/z 85). miamioh.edu
In the case of this compound (C9H20N2), the molecular weight is 156.27 g/mol . The molecular ion peak ([M]+) would be expected at m/z 156. Key fragmentation patterns would likely arise from α-cleavage at several positions:
Cleavage of the bond between the two methyl groups and the tertiary carbon of the propanamine moiety.
Cleavage of the bond between the piperidine ring and the methylene bridge.
Fragmentation of the piperidine ring itself.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 156 | [C9H20N2]+ | Molecular Ion |
| 141 | [C8H17N2]+ | Loss of a methyl radical (•CH3) |
| 98 | [C6H12N]+ | Cleavage yielding the piperidinemethyl cation |
| 84 | [C5H10N]+ | Piperidine ring fragment |
| 58 | [C3H8N]+ | Cleavage yielding the 2-amino-2-methylpropyl cation |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a crucial technique used to determine the mass percentage of each element within a pure compound. davidson.edu For organic compounds, this most commonly involves CHN analysis, which measures the content of carbon, hydrogen, and nitrogen. davidson.edu The results are used to determine the empirical formula of a substance—the simplest whole-number ratio of atoms in the compound. davidson.edu When combined with the molecular weight obtained from mass spectrometry, the molecular formula can be definitively confirmed. davidson.edu
For a synthesized sample of a new compound to be considered pure, the experimentally determined elemental composition must align closely with the theoretically calculated values. A widely accepted tolerance in academic and research settings is a deviation of no more than ±0.4% for each element. nih.gov
The molecular formula for this compound is C9H20N2. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ).
Table 2: Elemental Analysis Data for C9H20N2
| Element | Theoretical Mass % | Acceptable Experimental Range (%) |
| Carbon (C) | 69.17% | 68.77% - 69.57% |
| Hydrogen (H) | 12.90% | 12.50% - 13.30% |
| Nitrogen (N) | 17.93% | 17.53% - 18.33% |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for both assessing the purity of a final compound and for isolating it from reaction byproducts and starting materials. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely employed for purity assessment of synthesized compounds, including piperazine (B1678402) and piperidine derivatives. unodc.org Reverse-phase HPLC (RP-HPLC) is the most common mode used for these analyses. unodc.org
In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile or methanol. ptfarm.pl For basic compounds like amines, peak shape can be poor due to interactions with residual silanol groups on the stationary phase. To counteract this, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure the analyte is protonated and elutes with a sharp, symmetrical peak. sielc.com
Table 3: Typical HPLC Parameters for Purity Analysis of Piperidine Derivatives
| Parameter | Description |
| Column | C18 (Octadecyl), 2.1-4.6 mm I.D., 50-150 mm length, 3-5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient elution, e.g., 5% to 95% B over 10-15 minutes |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Injection Volume | 1 - 10 µL |
Flash Chromatography for Purification
Flash chromatography is a purification technique that uses compressed gas to drive a solvent through a column of stationary phase, making it faster than traditional gravity-fed column chromatography. It is a standard method for purifying organic compounds in research and development. nih.gov
For the purification of amine compounds like this compound, the stationary phase is typically silica gel. Due to the basic nature of amines, they can interact strongly with the acidic silica gel, leading to significant peak tailing and poor separation. To mitigate this, a small percentage of a basic modifier, such as triethylamine or ammonium (B1175870) hydroxide, is commonly added to the mobile phase (e.g., a mixture of ethyl acetate and hexanes). This modifier competes with the amine product for active sites on the silica, resulting in improved peak shape and more efficient purification.
Table 4: Example Flash Chromatography System for Amine Purification
| Parameter | Description |
| Stationary Phase | Silica Gel, 40-63 µm particle size |
| Mobile Phase System | Hexanes/Ethyl Acetate with 1% Triethylamine |
| Elution Method | Isocratic or step-gradient elution |
| Detection | Thin-Layer Chromatography (TLC) or integrated UV detector |
Medicinal Chemistry and Pharmacological Relevance of the 2 Methyl 1 Piperidin 1 Yl Propan 2 Amine Scaffold
Role of Piperidine (B6355638) Scaffolds as Pharmaceutical Intermediates
Piperidine and its derivatives are of paramount importance in the pharmaceutical industry, acting as crucial synthetic intermediates for drug design and development. researchgate.netnih.govpjps.pk The piperidine skeleton is considered a "privileged structural motif" because of its ability to interact with a wide range of biological targets, offering a versatile scaffold for creating diverse molecular architectures. researchgate.net Its flexible conformation and the ability to be readily substituted allow chemists to fine-tune the biological activity, metabolic stability, and solubility of drug candidates. researchgate.netpjps.pk
The significance of piperidine as a pharmacophore is evident in its presence in over twenty classes of drugs. researchgate.netencyclopedia.pub Synthetic chemists have dedicated considerable effort to developing methods for constructing piperidine-containing molecules due to their interesting biological, physical, and pharmacological properties. pjps.pk These compounds are not only integral to many final drug products but are also key components in the synthesis of agrochemicals and other biologically active molecules. pjps.pk The adaptability of the piperidine ring makes it a favored starting point for the creation of new chemical entities with potential therapeutic applications. researchgate.net
General Pharmacological Activities Associated with Piperidine Derivatives
The piperidine nucleus is a core component in a multitude of molecules that exhibit a broad spectrum of pharmacological actions. pjps.pkijnrd.org Derivatives of piperidine are recognized for their therapeutic potential in a wide variety of diseases. researchgate.netdut.ac.za The specific biological activities of these compounds are largely dependent on the nature and orientation of the chemical groups attached to the piperidine ring. dut.ac.za
The range of pharmacological effects is extensive, encompassing applications as analgesics, antihypertensives, antivirals, antimicrobials, antifungals, and antimalarials. pjps.pkijnrd.org Furthermore, piperidine derivatives have shown promise as antipsychotics, anti-inflammatory agents, and for the treatment of neurological conditions like Alzheimer's disease. nih.govencyclopedia.pubijnrd.org The ability of the piperidine scaffold to be modified allows for the development of compounds with targeted activities against various pathogens and physiological disorders. clinmedkaz.org
Analgesic and Antihypertensive Properties
The piperidine moiety is a critical structural feature in many analgesic compounds, most notably as an essential part of the morphine structure responsible for its pain-relieving effects. tandfonline.com A number of synthetic piperidine derivatives have been investigated for their analgesic potential, with some demonstrating significant activity. pjps.pknih.gov For instance, certain alkyl piperidine derivatives have shown varying degrees of analgesic effects when compared to the standard drug pethidine. pjps.pk Research into novel 4-aminomethyl piperidine derivatives has identified compounds with excellent analgesic activity, which is believed to be mediated through interaction with the µ-opioid receptor. tandfonline.com
In addition to pain management, piperidine derivatives have been explored for their role in cardiovascular medicine. Several piperidinebenzenesulfenamide derivatives have been synthesized and shown to possess marked antihypertensive properties. nih.gov Some piperidin-4-one derivatives have also been noted for their hypotensive activities. biomedpharmajournal.org The antihypertensive effects of some of these compounds are attributed to their vasodilating properties. drugbank.com
Antiviral and Antimicrobial Activities
The piperidine scaffold is a key component in the development of agents to combat viral and bacterial infections. pjps.pkijnrd.org Research has demonstrated that certain piperidine derivatives possess antiviral properties and are being investigated for their potential use in antiviral medications. ijnrd.org For example, a series of piperidine-substituted purines have been developed, with some showing notable inhibitory activity against HIV. nih.gov One compound, in particular, displayed significant potency against the influenza A/H1N1 virus. nih.gov Other studies have also synthesized new piperidine derivatives that have proven effective against the influenza A/H1N1 virus. scilit.comnih.gov
In the realm of antibacterial agents, piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com Studies on new piperidine derivatives have confirmed their activity against pathogens like Staphylococcus aureus and Escherichia coli. researchgate.netbiointerfaceresearch.com The antimicrobial activity of these compounds is often compared to standard antibiotics like chloramphenicol. researchgate.netbiointerfaceresearch.com Various piperidine-4-one derivatives have also exhibited bactericidal activities. biomedpharmajournal.org The introduction of a piperidine nucleus is a strategy employed in the design of new antibacterial drugs. symbiosisonlinepublishing.com
Antifungal and Antimalarial Applications
Piperidine-containing compounds have emerged as promising candidates for the treatment of fungal and malarial infections. ijnrd.org Several piperidine derivatives have been shown to possess antifungal properties. nih.gov For example, certain piperidin-4-one derivatives have demonstrated fungicidal activity. biomedpharmajournal.org Long-tailed 4-aminopiperidines have proven effective against fungi from the Aspergillus and Candida genera by inhibiting fungal ergosterol (B1671047) biosynthesis. nih.gov Additionally, a screen of triazine compounds revealed that those containing a piperidine moiety showed the greatest antifungal activity against C. albicans. mdpi.com More recently, piperidine-4-carbohydrazide (B1297472) derivatives have been synthesized and shown to have excellent inhibition effects against several agriculturally important fungi by targeting the succinate (B1194679) dehydrogenase enzyme. acs.org
The piperidine ring is also a crucial structural element in many antimalarial drugs. nih.govresearchgate.net Compounds with piperidine rings have demonstrated good selectivity and activity against Plasmodium falciparum, the parasite responsible for the most dangerous type of malaria. nih.gov In the ongoing search for new antimalarials to combat drug resistance, a library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated, with several compounds showing activity comparable to chloroquine (B1663885) against both sensitive and resistant strains of P. falciparum. nih.govresearchgate.net Functionalized quinoline (B57606) analogues featuring a modified piperidine-containing side chain have also yielded highly potent activities against multiple P. falciparum strains. malariaworld.org
Potential in Neurological Disorder Treatment for Related Compounds
The piperidine scaffold is a key feature in many compounds being investigated for the treatment of neurodegenerative and neurological diseases. innoget.comgoogle.com The benzyl-piperidine group, for instance, is a well-established component in the synthesis of new agents for combating Alzheimer's disease, as it provides good binding to the catalytic site of the acetylcholinesterase (AChE) enzyme. encyclopedia.pub Piperidine derivatives have been designed as inhibitors of phosphodiesterase-8 (PDE8), an enzyme overexpressed in conditions like Alzheimer's and Parkinson's disease. innoget.com These compounds are often able to cross the blood-brain barrier, which is a significant advantage for treating diseases of the central nervous system. innoget.com
The natural alkaloid piperine (B192125), which contains a piperidine ring, and its derivatives have been studied for their neuropharmacological effects. nih.gov The piperidine moiety is considered to play a major role in these effects. nih.gov Research has shown that piperine treatment can improve cognitive function in models of Alzheimer's disease and halt neuronal cell death in models of Parkinson's disease. nih.gov
Anticonvulsant Activity of Structurally Related Piperazine (B1678402) and Piperidine Derivatives
Both piperidine and the related six-membered heterocycle, piperazine, are found in compounds with anticonvulsant properties. nih.govnih.gov Several series of 1,4-substituted piperazine derivatives have been synthesized and evaluated for their anticonvulsant activity, with some showing good efficacy in animal models of seizures. nih.govnih.gov For example, certain dicarboxylic piperazine derivatives that act as glutamate (B1630785) receptor antagonists have been shown to protect against sound-induced seizures in mice. nih.gov
Derivatives of piperidinecarboxylic acids have also been investigated for their ability to block seizures. nih.gov The natural piperidine alkaloid, piperine, has demonstrated anticonvulsant effects through multiple mechanisms, including delaying the onset of convulsions in various experimental models. nih.govmq.edu.auresearchgate.net Studies suggest that its activity may involve the modulation of GABAergic and glycinergic signaling pathways, as well as the inhibition of Na+ channels. nih.govresearchgate.net The multifaceted mechanism of action of piperine and its derivatives makes them potential candidates for managing seizures. researchgate.net
Specific Enzyme and Receptor Targets for Piperidine-Containing Amines
The piperidine ring is a versatile scaffold found in numerous pharmaceuticals and bioactive compounds, targeting a wide range of enzymes and receptors. nih.gov The following sections examine the potential interaction of such amines with specific, therapeutically relevant enzymes.
Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the formation of deoxyribonucleotides from ribonucleotides, the rate-limiting step in DNA synthesis and repair. wikipedia.org This function makes RNR a significant target in cancer therapy, as inhibiting it can halt malignant cell growth. wikipedia.orgnih.gov RNR inhibitors often act as radical scavengers, destroying a critical tyrosyl radical necessary for the enzyme's catalytic activity. nih.gov
Currently, there are no published studies investigating the inhibitory activity of 2-Methyl-1-(piperidin-1-yl)propan-2-amine or other simple piperidine-amine derivatives against Ribonucleotide Reductases. Research into RNR inhibitors has historically focused on other classes of compounds, such as nucleoside analogs (e.g., Gemcitabine) and phenolic compounds. nih.govresearchgate.net Molecular docking studies have been used to explore the binding of inhibitors like flavin and phenosafranine to the active site of human RNR2. nih.gov
| Inhibitor Compound | Compound Class | Mechanism/Note |
|---|---|---|
| Gemcitabine | Nucleoside Analog | A well-known clinical RNR inhibitor. |
| Triapine | Thiosemicarbazone | An inhibitor that has undergone clinical trials. |
| Flavin | Heterocyclic Organic Compound | Docking studies suggest it binds to the active site TYR176. nih.gov |
| Phenosafranine | Phenazine Dye | Docking studies suggest it binds to the active site TYR176. nih.gov |
| p-allyloxyphenol | Alkoxyphenol | Molecular dynamics simulations suggest it interrupts the catalytic electron transfer pathway. researchgate.net |
The Hepatitis C Virus (HCV) nonstructural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) essential for replicating the viral RNA genome. nih.govnih.gov Its critical role and distinction from human polymerases make it a prime target for antiviral drug development. researchgate.net The NS5B enzyme has a characteristic "right-hand" structure with palm, finger, and thumb domains, and possesses at least four allosteric (non-nucleoside inhibitor or NNI) binding sites in addition to the catalytic active site. researchgate.netnih.gov
No specific research data exists on the interaction between This compound and the HCV NS5B polymerase. However, various other heterocyclic compounds, including some with piperidine-like structures, have been investigated as NS5B inhibitors. These non-nucleoside inhibitors bind to allosteric sites, causing conformational changes that impair the enzyme's function. researchgate.net
| NNI Class | Binding Site Location | Example Compounds/Derivatives |
|---|---|---|
| Benzimidazole (B57391) | Thumb Domain (NNI-1) | Various benzimidazole derivatives have been identified. researchgate.net |
| Indole (B1671886) | Thumb Domain (NNI-1) | Proline sulfonamide and other indole derivatives. |
| Thiophene | Thumb Domain (NNI-2) | Thiophene-2-carboxylic acids. |
| Benzothiadiazine | Palm Domain | Potent inhibitors have been developed from this class. |
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the intracellular second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org The PDE2 family, encoded by the PDE2A gene, is unique in that it can hydrolyze both cAMP and cGMP. wikipedia.org PDE2 is expressed in the brain, heart, and other tissues, and its inhibition can enhance memory and affect cardiac function. wikipedia.org
Cannabinoid CB1 Receptor Allosteric Modulation
The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key component of the endocannabinoid system and a target for therapeutic intervention in a variety of disorders. However, the psychoactive side effects associated with direct CB1 receptor agonists have limited their clinical use. nih.gov Allosteric modulators, which bind to a site distinct from the orthosteric ligand binding site, offer a potential alternative by fine-tuning the receptor's response to endogenous cannabinoids. nih.gov
Furthermore, research into indole-based allosteric modulators has shown that the nature of the amine substituent is critical for activity. nih.gov For example, in a series of indole-2-carboxamides, the C3 alkyl chain length and substitutions on the phenethylamino moiety significantly influence allosteric modulation. nih.gov The exploration of various cyclic amines, including piperidine, in these scaffolds could lead to the discovery of novel allosteric modulators with desirable pharmacological properties. The complex pharmacology of known allosteric modulators, which can act as positive allosteric modulators (PAMs) of agonist binding but negative allosteric modulators (NAMs) in functional assays, underscores the nuanced structure-activity relationships at the CB1 receptor. nih.govrsc.org
Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK-II)
Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. There are two isoforms, ROCK-I and ROCK-II, which are involved in various cellular processes, including cell contraction, migration, and proliferation. nih.govnih.gov Inhibition of ROCK has emerged as a promising therapeutic strategy for a range of diseases, including cardiovascular disorders and cancer. nih.gov
The piperidine moiety has been incorporated into the design of ROCK inhibitors. For example, some pyridine-thiazole-based amides have shown potent in-vitro inhibitory activity against ROCK-II. nih.gov The design of novel ROCK inhibitors often involves molecular hybridization strategies, combining structural features from different known inhibitors. nih.gov The inclusion of a piperidine ring or other cyclic amines can influence the potency and selectivity of these inhibitors. While there is no direct evidence of this compound acting as a ROCK-II inhibitor, its piperidine core suggests that derivatives of this scaffold could be explored for this target.
The development of selective ROCK inhibitors is an active area of research, with a focus on improving efficacy and reducing off-target effects. nih.gov The determination of the 3D crystal structure of ROCK has facilitated the structure-based design of more selective inhibitors. nih.gov
Aldehyde-Ketone Reductase 1C3 (AKR1C3) / 17β-Hydroxysteroid Dehydrogenase Type 5 (HSD17β)
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a key enzyme in the biosynthesis of androgens and is implicated in the progression of castration-resistant prostate cancer. Consequently, AKR1C3 is a significant target for the development of novel cancer therapies.
The this compound scaffold is highly relevant to the inhibition of AKR1C3. A potent and selective inhibitor of AKR1C3, ASP9521, features a (4-(2-hydroxy-2-methylpropyl)piperidin-1-yl)methanone moiety. This demonstrates that the piperidine scaffold, particularly with a 2-methylpropanol substituent, can be effectively utilized in the design of AKR1C3 inhibitors.
Pharmacokinetic (PK) and Drug Metabolism (DMPK) Profiling
The pharmacokinetic and drug metabolism properties of a compound are critical for its development as a therapeutic agent. In silico methods are increasingly used to predict these properties in the early stages of drug discovery. researchgate.netrsc.org
For compounds containing a piperidine moiety, such as the this compound scaffold, several ADME properties can be predicted using computational models. These models often predict that such compounds are well-absorbed and have the potential to penetrate the blood-brain barrier, which can be advantageous for targeting the central nervous system. researchgate.net However, they are also often predicted to be substrates for P-glycoprotein (P-gp), which can impact their distribution and efflux from cells. researchgate.net
Below is a representative table of in silico predicted ADME properties for a compound with a piperidine-containing scaffold, based on common findings in the literature. nih.govfrontiersin.orgresearchgate.net
| Property | Predicted Value | Implication |
| Human Intestinal Absorption | High | Good oral bioavailability |
| Caco-2 Permeability | High | Good potential for passive diffusion across cell membranes |
| Blood-Brain Barrier (BBB) Penetration | High | Potential for CNS activity |
| P-glycoprotein (P-gp) Substrate | Yes | Potential for drug-drug interactions and reduced intracellular concentration |
| Skin Permeability | Low to Moderate |
This table represents a generalized prediction for a piperidine-containing scaffold based on literature and is not specific to this compound.
Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions. Piperidine-containing compounds are often screened for their potential to inhibit various CYP isoforms. In silico models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP enzymes, such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. researchgate.net Early assessment of CYP inhibition potential is crucial for identifying and mitigating potential drug interaction liabilities. researchgate.net
Computational Toxicity Prediction
Computational toxicology plays an increasingly important role in predicting the potential toxicity of new chemical entities, thereby reducing the need for animal testing and identifying potential liabilities early in development. mdpi.comnih.govmdpi.com For piperidine-containing compounds, in silico models may predict potential for certain toxicities. For instance, hepatotoxicity is a common concern for amine-containing compounds and is often flagged in predictive models. researchgate.net Carcinogenicity and mutagenicity are also key endpoints assessed using computational tools. researchgate.net
The following table summarizes potential toxicity predictions for a generic piperidine-containing scaffold based on published methodologies. researchgate.netfrontiersin.org
| Toxicity Endpoint | Predicted Outcome |
| AMES Mutagenicity | Non-mutagenic |
| Carcinogenicity | Potential for carcinogenicity |
| Hepatotoxicity | Potential for hepatotoxicity |
| hERG Inhibition | Potential for inhibition |
| Skin Sensitization | Non-sensitizer |
This table represents generalized predictions for a piperidine-containing scaffold based on literature and is not specific to this compound.
Mutagenicity and Carcinogenicity Considerations for Related N-Nitrosamines
The presence of secondary or tertiary amine functional groups in a drug molecule, such as the piperidine moiety in this compound, can be a precursor to the formation of N-nitrosamine impurities. mdpi.com These impurities are a significant concern for regulatory agencies due to the high carcinogenic potency of many compounds in this class. nih.gov The formation can occur during synthesis or storage if nitrosating agents, such as nitrites, are present under acidic conditions. fda.gov For this compound, the secondary amine nitrogen within the piperidine ring is susceptible to nitrosation, which would lead to the formation of a substituted N-nitrosopiperidine derivative.
N-nitrosopiperidine (NPIP), the parent compound of this potential impurity, is a well-documented mutagen and carcinogen. nih.govosti.govnih.gov It has been detected in various products, including tobacco smoke, and certain foods treated with sodium nitrite. nih.gov The carcinogenicity of many N-nitrosamines is believed to proceed through metabolic activation, primarily by cytochrome P450 enzymes. nih.gov This activation involves the hydroxylation of the α-carbon (a carbon atom adjacent to the nitrosated nitrogen), leading to the formation of unstable intermediates that can ultimately alkylate DNA, causing mutations that may initiate cancer. mdpi.comnih.gov
The mutagenic and carcinogenic potential of N-nitrosopiperidine derivatives can be significantly influenced by the presence and position of substituents on the piperidine ring. Research on various substituted N-nitrosopiperidines in Drosophila melanogaster has provided critical insights into these structure-activity relationships. For instance, substitution with halogen groups has been shown to enhance mutagenic activity. nih.govosti.gov Conversely, substitutions with hydroxyl, carboxyl, or keto groups resulted in a loss of mutagenicity. nih.govosti.gov A particularly relevant finding is that methyl substitutions at the α-carbons of the piperidine ring can reduce or eliminate mutagenic activity. nih.govosti.gov
| Compound | Mutagenic Activity |
|---|---|
| N-Nitrosopiperidine (NP) | Effective in inducing lethals |
| Halogen-Substituted NP (e.g., 3-chloro-NP) | Enhanced mutagenic activity |
| 2,6-dimethyl-NP (α-carbon substitution) | Eliminated mutagenic activity |
| Hydroxyl, Carboxyl, or Keto-Substituted NP | Loss of mutagenicity |
Phospholipidosis Database Development and QSAR Models
Drug-induced phospholipidosis (DIPL) is a condition marked by the intracellular accumulation of phospholipids (B1166683) and the causative drug within the lysosomes of various tissues. tandfonline.comnih.gov While its direct toxicological significance can be uncertain, it is a frequent finding in preclinical studies that can delay or halt pharmaceutical development. tandfonline.com A primary characteristic of most drugs that induce phospholipidosis is a cationic amphiphilic structure (CAD). nih.gov Such molecules possess both a hydrophobic (lipophilic) ring system and a hydrophilic (polar) side chain containing a primary, secondary, or tertiary amine that becomes protonated and thus cationic at physiological pH. The structure of this compound, with its lipophilic piperidine and propyl components and its basic primary amine, fits the general profile of a cationic amphiphilic drug.
Given the prevalence of DIPL and the desire to screen for it early in drug development, significant effort has been invested in creating computational models to predict this effect. These models rely on databases of compounds with known phospholipidosis findings (positive or negative) from animal studies. tandfonline.comnih.gov From these databases, Quantitative Structure-Activity Relationship (QSAR) models are developed. tandfonline.comnih.gov QSAR models are mathematical relationships that link chemical structure and physicochemical properties to a specific biological activity, in this case, the potential to induce phospholipidosis. nih.gov
| Performance Parameter | MC4PC Model | MDL-QSAR Model |
|---|---|---|
| Specificity | 92% | 80% |
| Sensitivity | 50% | 76% |
| Concordance | 78% | 79% |
| Positive Predictivity | 76% | 65% |
| Negative Predictivity | 78% | 87% |
Structure Activity Relationship Sar Studies Pertaining to 2 Methyl 1 Piperidin 1 Yl Propan 2 Amine Derivatives
Influence of Substituent Variations on Biological Activity
The potency and mechanism of action of these derivatives can be finely tuned by altering various substituents on the molecular scaffold. acs.org Key areas of modification include the alkyl groups, the nature of the nitrogen atom, and the heterocyclic ring system.
The size and position of alkyl groups are significant modulators of biological activity in analogous compounds. In the class of pyrovalerone derivatives, which share structural similarities, the length of the α-alkyl chain is a critical factor influencing potency at monoamine transporters. mdpi.com
A systematic deconstruction of Methylenedioxypyrovalerone (MDPV) and related α-PVP analogs revealed the importance of the α-substituent for activity as a dopamine (B1211576) transporter (DAT) reuptake inhibitor. nih.gov Key findings include:
Chain Length: Increasing the α-alkyl chain length from a methyl (in α-PPP) to an ethyl (in α-PBP) and then to a propyl group (in α-PVP) progressively increases potency at the DAT. nih.gov Further extension of the α-substituent from n-propyl to n-butyl (as in α-PHP) can result in a slight increase in potency. nih.gov
Branching: Branching of the α-alkyl side chain can also affect activity. For instance, changing an α-ethyl group to an isopropyl group was found to reduce potency by approximately 50% in one series of analogs. nih.gov
Elimination: Complete removal of the α-alkyl group leads to a drastic reduction in potency, highlighting its crucial role in the molecule's interaction with the transporter. nih.gov
| Compound | α-Alkyl Group | DAT Inhibition (IC50, nM) |
| α-PPP | Methyl | 313 |
| α-PBP | Ethyl | 99.2 |
| α-PVP | n-Propyl | 28.4 |
| α-PHP | n-Butyl | 23.3 |
| Data sourced from Kolanos et al., 2015, as cited in nih.gov. This table illustrates the effect of α-alkyl chain length on potency for inhibiting dopamine uptake. |
The degree of substitution on the amine nitrogen is a fundamental feature that often dictates whether a compound acts as a monoamine releaser or a reuptake inhibitor. nih.gov
Primary and Secondary Amines: Compounds with primary or secondary amines, like amphetamine or methamphetamine, typically function as substrates for monoamine transporters, causing neurotransmitter release. wikipedia.org
Tertiary Amines: The incorporation of the nitrogen atom into a heterocyclic ring, creating a tertiary amine, is a hallmark of the pyrovalerone-type synthetic cathinones. nih.govnih.gov This structural feature generally converts the compound from a releasing agent into a reuptake inhibitor, which blocks the normal function of the transporters. nih.gov For instance, synthetic cathinones with a tertiary amine are often potent and selective dopamine and norepinephrine (B1679862) reuptake inhibitors. mdpi.comnih.gov
The identity of the heterocyclic ring containing the nitrogen atom significantly influences potency and selectivity. The most common comparison in related SAR studies is between the five-membered pyrrolidine (B122466) ring and the six-membered piperidine (B6355638) ring. nih.gov
In the context of synthetic cathinones, the pyrrolidine ring is often associated with higher potency at the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to its piperidine analog. nih.govnih.gov This is a recurring theme in SAR studies of monoamine transporter inhibitors. nih.gov For example, α-PVP, which contains a pyrrolidine ring, is a more potent DAT inhibitor than its piperidine counterpart. nih.govacs.org The presence of a secondary amine within a piperidine ring has also been shown to be a crucial element for the activity of certain Sedum alkaloids. nih.gov Furthermore, modifications on the piperidine ring itself, such as adding a methyl group, can enhance the inhibitory activity for specific enzymes like MAO-B. acs.org
| Compound Series | Heterocycle | Transporter Selectivity | General Potency |
| Pyrovalerone Analogs | Pyrrolidine | High for DAT/NET vs SERT | Generally higher |
| Piperidine Analogs | Piperidine | Variable, can be potent | Often lower than pyrrolidine counterparts |
| This table provides a generalized comparison based on trends observed in SAR literature. nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique used to build predictive models that correlate the chemical structure of compounds with their biological activity. rutgers.edu This approach is valuable for forecasting the activity of new molecules and identifying the key molecular properties that drive their effects. nih.govrutgers.edu
Predictive QSAR models have been successfully developed for various classes of compounds that act on monoamine transporters. nih.govnih.gov These models are created by establishing a mathematical relationship between a set of calculated molecular descriptors and the experimentally determined biological activity, such as the concentration required to inhibit a transporter by 50% (IC50). rutgers.edumdpi.com
For synthetic cathinones, QSAR models have been built to predict their potency as DAT reuptake inhibitors. nih.gov Similarly, for other monoamine transporter inhibitors, 3D-QSAR models have been constructed to understand the structural basis of their selectivity for the dopamine, norepinephrine, and serotonin (B10506) transporters. nih.gov These models serve as powerful tools to pre-screen virtual compounds, prioritize synthesis, and guide the design of new molecules with desired activities. nih.gov However, the development of a robust QSAR model can sometimes be precluded if the range of biological activity data is too narrow. acs.org
A critical outcome of QSAR studies is the identification of molecular descriptors that are most influential in determining biological activity. mdpi.com These descriptors quantify various aspects of a molecule's physicochemical properties.
Commonly identified key descriptors for monoamine transporter inhibitors include:
Lipophilicity (logP or π): This descriptor measures a compound's affinity for fatty environments versus watery ones. In one study of α-PVP analogs, the lipophilicity (π value) of the α-substituent showed a strong correlation with DAT inhibition potency. nih.gov
Steric Properties (e.g., Molecular Volume, Molar Refractivity): These descriptors relate to the size and shape of the molecule or its substituents. The volume of the α-side chain in synthetic cathinones was found to be significantly correlated with potency. nih.gov Other important descriptors can include molar refractivity and molecular weight. mdpi.commdpi.com
Electronic Properties (e.g., Dipole Moment, Orbital Energies): These descriptors describe the electron distribution within a molecule. Parameters such as dipole moment, the energy of the lowest unoccupied molecular orbital (ELUMO), and electrophilicity index have been identified as significant in various QSAR models for biologically active molecules. mdpi.commdpi.comdergipark.org.tr
Topological Descriptors (e.g., Polar Surface Area): These descriptors relate to the connectivity and topology of the molecule. Topological polar surface area (PSA) has been shown to be a key descriptor in QSAR models for inhibitors of enzymes like acetylcholinesterase. mdpi.com
By identifying these key descriptors, QSAR provides fundamental insights into the features a molecule must possess to interact effectively with its biological target. dergipark.org.tr
Potential Research Applications and Future Directions for 2 Methyl 1 Piperidin 1 Yl Propan 2 Amine
Development of Novel Therapeutic Agents Based on the Scaffold
The 2-Methyl-1-(piperidin-1-yl)propan-2-amine scaffold is a promising starting point for the development of new therapeutic agents. Piperidine (B6355638) derivatives are known to possess a wide range of biological activities and are integral components of many pharmaceutical agents. The structural motif of this compound can be found in molecules designed to interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes.
Research into similar piperidine-containing structures has shown their potential in targeting a variety of conditions. For instance, derivatives have been investigated for their activity as 5-HT1A receptor agonists, which have potential applications in the treatment of depression and anxiety. nih.gov Furthermore, the piperidine scaffold has been a key element in the design of antagonists for muscarinic acetylcholine (B1216132) receptors, which are being explored for the management of neurological disorders. nih.gov The development of xanthine-based dipeptidyl peptidase 4 (DPP-4) inhibitors for type 2 diabetes has also incorporated piperidine moieties. nih.gov
The this compound framework can be systematically modified to explore structure-activity relationships (SAR). Variations in the substitution pattern on the piperidine ring or the propane (B168953) chain can significantly influence the compound's interaction with biological targets. The development of novel therapeutic agents from this scaffold would involve synthesizing a library of derivatives and screening them for activity against a panel of biological targets.
Applications in Asymmetric Synthesis
The chiral nature of this compound, with a stereocenter at the second carbon of the propane chain, makes it a valuable target and potential tool in asymmetric synthesis. The synthesis of enantiomerically pure piperidine derivatives is a significant area of research due to their prevalence in bioactive molecules. nih.gov
Various strategies for the asymmetric synthesis of piperidines have been developed, including the use of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions. nih.govmdpi.com These methods could be adapted for the stereoselective synthesis of the (R) and (S) enantiomers of this compound. For example, methods like the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) could be conceptually applied. researchgate.net Furthermore, one-pot multiple reaction strategies have been successfully employed for the asymmetric synthesis of disubstituted piperidine alkaloids, which could inspire synthetic routes to derivatives of the target compound. rsc.org
Once synthesized in enantiomerically pure form, this compound and its derivatives could be utilized as chiral ligands in asymmetric catalysis or as chiral building blocks for the synthesis of more complex molecules. The presence of two nitrogen atoms with different basicities and steric environments could be exploited in the design of novel catalysts.
Exploration of Chemical Reactivity and Catalytic Potential
The catalytic potential of this compound and its derivatives is an area ripe for exploration. The bifunctional nature of the molecule, with two nitrogen atoms, suggests its potential use as an organocatalyst. For example, it could potentially catalyze reactions such as aldol (B89426) condensations, Michael additions, or other carbon-carbon bond-forming reactions. The development of catalysts based on this scaffold could lead to novel and efficient synthetic methodologies.
Interdisciplinary Research Integrating Synthesis, Computational Chemistry, and Biological Evaluation
A comprehensive understanding of the potential of this compound requires an interdisciplinary approach that combines chemical synthesis, computational chemistry, and biological evaluation.
Chemical Synthesis: The synthesis of a diverse library of derivatives with systematic structural modifications is the first step. This would involve varying substituents on the piperidine ring and modifying the propane linker. nih.govnih.gov
Computational Chemistry: Molecular modeling and computational studies can provide valuable insights into the conformational preferences of the molecule and its derivatives. smolecule.com These studies can predict binding modes with biological targets and help in the rational design of new compounds with improved properties. uni.luuni.lu
Biological Evaluation: The synthesized compounds would then be subjected to a battery of biological assays to determine their activity and selectivity against various targets. mdpi.com This integrated approach allows for a feedback loop where the results from biological testing and computational studies guide the design and synthesis of the next generation of compounds.
Addressing Challenges in Scaffold Optimization for Improved Potency, Selectivity, and Safety
The optimization of the this compound scaffold for therapeutic applications presents several challenges. Key among these are achieving high potency, selectivity for the desired biological target over off-targets, and a favorable safety profile.
Improving potency often involves modifying the scaffold to enhance its binding affinity to the target. This can be achieved through the introduction of specific functional groups that can form additional interactions, such as hydrogen bonds or hydrophobic interactions. nih.gov
Selectivity is crucial to minimize off-target effects. Achieving selectivity often requires a deep understanding of the structural differences between the target and related proteins. Fine-tuning the steric and electronic properties of the scaffold can help in designing compounds that preferentially bind to the intended target. nih.gov
Design of Next-Generation Derivatives with Tailored Pharmacological Profiles
The design of next-generation derivatives of this compound will be guided by the information gathered from the interdisciplinary research efforts described above. The goal is to create molecules with tailored pharmacological profiles for specific therapeutic indications.
For example, by understanding the structure-activity relationships, it may be possible to design derivatives with specific agonist or antagonist activity at a particular receptor. nih.gov It may also be possible to develop compounds with a desired pharmacokinetic profile, such as improved oral bioavailability or a longer duration of action. ebi.ac.uk The modular nature of the this compound scaffold allows for the systematic exploration of chemical space to identify next-generation compounds with optimized properties. nih.gov
Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol sigmaaldrich.com |
| Canonical SMILES | CC(C)(N)CN1CCCCC1 |
| InChI Key | AIJCTHFQONDNCC-UHFFFAOYSA-N sigmaaldrich.com |
| Form | Solid sigmaaldrich.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-1-(piperidin-1-yl)propan-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. Key conditions include:
- Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates.
- Catalysts like palladium or copper for coupling reactions, as seen in structurally similar amines .
- Temperature control (e.g., reflux at 80–110°C) to optimize reaction rates while minimizing side products .
- Yield Optimization : Purification via column chromatography or recrystallization improves purity. Yield discrepancies often arise from incomplete removal of byproducts like N-oxide derivatives .
Q. Which spectroscopic and computational methods are recommended for structural characterization?
- Spectroscopy :
- NMR : H and C NMR to confirm piperidine ring substitution patterns and methyl group positions.
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., [M+H] at m/z ~169.23) .
Q. How should researchers evaluate the compound's stability under varying storage conditions?
- Stability Testing :
- Conduct accelerated degradation studies at elevated temperatures (40–60°C) and humidity (75% RH).
- Monitor via HPLC for decomposition products (e.g., oxidized piperidine derivatives) .
- Storage Recommendations : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can quantum chemical calculations improve the design of derivatives with enhanced bioactivity?
- Computational Strategies :
- Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Molecular docking to predict binding affinities toward biological targets (e.g., neurotransmitter receptors) .
Q. What experimental approaches resolve contradictions in reported biological activities?
- Reproducibility Framework :
- Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Compare activity across multiple cell lines or microbial strains to isolate compound-specific effects .
Q. How does the compound's stereochemistry impact its pharmacokinetic profile?
- Methodology :
- Synthesize enantiomers via chiral catalysts (e.g., (R)-BINAP) and compare ADMET properties.
- Use in vitro models (e.g., Caco-2 cells) to assess intestinal absorption differences .
- Key Finding : Piperidine-containing amines often show stereoselective metabolism, with (R)-isomers exhibiting longer half-lives in preclinical models .
Safety and Handling
Q. What personal protective equipment (PPE) is essential for safe handling?
- Recommendations :
- Respiratory: OV/AG/P99 respirators for aerosolized particles .
- Body: Full-body Tyvek suits and nitrile gloves to prevent dermal exposure .
- Exposure Control : Use fume hoods with >100 ft/min face velocity during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
